Cas no 1226409-70-6 ((5-tert-butyl-2-methoxyphenyl)methanamine)

1226409-70-6 structure
Productnaam:(5-tert-butyl-2-methoxyphenyl)methanamine
(5-tert-butyl-2-methoxyphenyl)methanamine Chemische en fysische eigenschappen
Naam en identificatie
-
- (5-(tert-butyl)-2-methoxyphenyl)methanamine
- (5-tert-butyl-2-methoxyphenyl)methanamine
-
- Inchi: 1S/C12H19NO/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-7H,8,13H2,1-4H3
- InChI-sleutel: HXWJVGQRJZZUOD-UHFFFAOYSA-N
- LACHT: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1C([H])([H])N([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Berekende eigenschappen
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 3
- Complexiteit: 174
- Topologisch pooloppervlak: 35.2
- XLogP3: 2.4
(5-tert-butyl-2-methoxyphenyl)methanamine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1091633-2.5g |
(5-tert-butyl-2-methoxyphenyl)methanamine |
1226409-70-6 | 95% | 2.5g |
$1454.0 | 2023-10-27 | |
Enamine | EN300-1091633-0.05g |
(5-tert-butyl-2-methoxyphenyl)methanamine |
1226409-70-6 | 95% | 0.05g |
$174.0 | 2023-10-27 | |
Enamine | EN300-1091633-0.5g |
(5-tert-butyl-2-methoxyphenyl)methanamine |
1226409-70-6 | 95% | 0.5g |
$579.0 | 2023-10-27 | |
Enamine | EN300-1091633-5.0g |
(5-tert-butyl-2-methoxyphenyl)methanamine |
1226409-70-6 | 95% | 5g |
$2152.0 | 2023-06-10 | |
A2B Chem LLC | AX30704-50mg |
(5-tert-butyl-2-methoxyphenyl)methanamine |
1226409-70-6 | 95% | 50mg |
$219.00 | 2024-04-20 | |
Aaron | AR01DZ8C-10g |
(5-(tert-butyl)-2-methoxyphenyl)methanamine |
1226409-70-6 | 95% | 10g |
$4413.00 | 2023-12-16 | |
A2B Chem LLC | AX30704-5g |
(5-tert-butyl-2-methoxyphenyl)methanamine |
1226409-70-6 | 95% | 5g |
$2301.00 | 2024-04-20 | |
Enamine | EN300-1091633-5g |
(5-tert-butyl-2-methoxyphenyl)methanamine |
1226409-70-6 | 95% | 5g |
$2152.0 | 2023-10-27 | |
Enamine | EN300-1091633-1.0g |
(5-tert-butyl-2-methoxyphenyl)methanamine |
1226409-70-6 | 95% | 1g |
$743.0 | 2023-06-10 | |
Aaron | AR01DZ8C-5g |
(5-(tert-butyl)-2-methoxyphenyl)methanamine |
1226409-70-6 | 95% | 5g |
$2984.00 | 2023-12-16 |
(5-tert-butyl-2-methoxyphenyl)methanamine Gerelateerde literatuur
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
1226409-70-6 ((5-tert-butyl-2-methoxyphenyl)methanamine) Gerelateerde producten
- 1805244-81-8(6-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile)
- 1806819-64-6(6-Amino-2-(difluoromethyl)-3-methylpyridine-4-methanol)
- 921841-57-8(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indole)
- 2210138-99-9(2-(1H-indol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide)
- 1203-67-4(2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one)
- 2067-52-9(N-(furan-2-yl)(phenyl)methylidenehydroxylamine)
- 2703778-59-8(2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride)
- 2680545-15-5(2-{(benzyloxy)carbonylamino}-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetic acid)
- 2649085-02-7(4-benzyl-2-(2-isocyanatopropan-2-yl)morpholine)
- 2227880-92-2((1S)-2-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1226409-70-6)(5-tert-butyl-2-methoxyphenyl)methanamine

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):487.0